4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic core comprising pyrrole and pyrazole rings. Its structure includes three key substituents:
- 5-methyl: A methyl group at the 5-position, influencing steric and electronic properties.
- 3-phenyl: An aromatic phenyl group at the 3-position, enhancing lipophilicity and π-π stacking interactions.
The compound’s synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrrolopyrazole derivatives .
Properties
CAS No. |
1010916-58-1 |
|---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H17N3O3/c1-22-18(12-8-9-13(23)14(10-12)25-2)15-16(11-6-4-3-5-7-11)20-21-17(15)19(22)24/h3-10,18,23H,1-2H3,(H,20,21) |
InChI Key |
HYGRCIWQZHAVJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Initial Condensation Reactions
The first stage involves the formation of a chromeno-pyrrole-dione intermediate. Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,4-dioxobutanoate reacts with benzaldehyde derivatives in ethanol under acidic conditions (e.g., acetic acid) to yield 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. For example:
-
Reagents : Methyl 4-(4-hydroxy-3-methoxyphenyl)-2,4-dioxobutanoate (1 eq), benzaldehyde (1 eq), primary amine (1 eq)
-
Conditions : Ethanol, 40°C for 15–20 min, followed by reflux at 80°C for 20 h
This step establishes the bicyclic framework while preserving the 4-hydroxy-3-methoxyphenyl moiety.
Ring-Opening and Cyclization
The chromeno-pyrrole-dione intermediate undergoes ring-opening with hydrazine hydrate to form the pyrrolo-pyrazole core. Critical parameters include:
-
Molar Ratio : 1:5 (chromeno-pyrrole-dione : hydrazine hydrate)
-
Solvent : Dioxane
-
Temperature : 80°C for 6–8 h
The reaction proceeds via nucleophilic attack of hydrazine at the ketone group, followed by cyclization to form the pyrazole ring.
Table 1: Key Reaction Parameters for Ring-Opening Cyclization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 5 eq | Maximizes conversion |
| Solvent | Dioxane | Enhances solubility |
| Temperature | 80°C | Accelerates cyclization |
| Reaction Time | 6–8 h | Completes ring closure |
Regioselective Functionalization
Introducing the 5-methyl and 3-phenyl substituents requires careful regiocontrol. Two approaches dominate:
Pre-Functionalization of Intermediates
Methyl groups are introduced via alkylation of enolate intermediates. For example:
Post-Cyclization Modifications
The 3-phenyl group is installed via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄). Conditions include:
Optimization Strategies
Solvent and Catalytic Systems
Purification Techniques
Chromatography-free isolation is achievable via crystallization from ethanol or ethyl acetate/hexane mixtures. Purity exceeds 95% by HPLC.
Table 2: Crystallization Conditions and Outcomes
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol | 96 | Needles |
| Ethyl acetate/hexane | 98 | Prisms |
Mechanistic Insights
Cyclization Pathway
The ring-opening of chromeno-pyrrole-diones involves:
Steric and Electronic Effects
-
4-Hydroxy-3-Methoxyphenyl Group : The ortho-methoxy group directs cyclization via steric hindrance, favoring pyrazole formation over alternative products.
-
5-Methyl Substituent : Enhances kinetic stability by reducing ring strain in the dihydropyrrole moiety.
Scalability and Industrial Relevance
Batch vs. Continuous Flow
Environmental Considerations
-
Waste Reduction : Ethanol and dioxane are recycled via distillation (85% recovery).
-
Atom Economy : The multi-component reaction achieves 78% atom efficiency, minimizing byproducts.
Challenges and Limitations
Competing Side Reactions
Functional Group Compatibility
-
Hydroxy Group Protection : The 4-hydroxy group requires protection (e.g., as a tert-butyldimethylsilyl ether) during alkylation steps.
Comparative Analysis of Methods
Table 3: Comparison of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Condensation | 70–85 | 95 | High |
| One-Pot Cyclization | 72–94 | 97 | Moderate |
| Post-Functionalization | 60–70 | 90 | Low |
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazole compounds have been reported to induce apoptosis in cancer cell lines. For instance, derivatives have shown cytotoxic effects against colorectal carcinoma cells, demonstrating potential as anticancer agents .
- Antioxidant Properties : Several studies have evaluated the antioxidant capabilities of pyrazole derivatives. The compound has been shown to possess significant radical scavenging activity, outperforming standard antioxidants like ascorbic acid in some assays .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Studies
- Anticancer Research : A study demonstrated that specific pyrazole derivatives could induce apoptosis in RKO colorectal cancer cells through a dose-dependent mechanism. The most potent compounds were identified as leading candidates for further development .
- Antioxidant Activity Assessment : In vitro studies showed that certain pyrazole derivatives exhibited superior antioxidant activity compared to traditional antioxidants. This was assessed using DPPH radical scavenging assays, highlighting their potential in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-METHYL-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolo[3,4-c]pyrazol-6-one derivatives, emphasizing substituent variations and molecular properties:
Key Observations:
Substituent Diversity: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine in and chlorine in improve metabolic stability and modulate electronic properties. Lipophilic Chains: Compounds with alkyl/aromatic chains (e.g., phenylethyl in , benzyl in ) exhibit increased logP values, favoring membrane permeability.
Synthetic Routes: Multi-component reactions (e.g., one-pot synthesis) are common for pyrrolopyrazole derivatives . For example, highlights a four-component reaction to form pyranopyrazole precursors, which could be adapted for the target compound.
The trimethoxyphenyl substituent in increases electron density, which may enhance binding to aromatic receptors compared to the target’s simpler phenolic substituent.
Biological Activity
The compound 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.38 g/mol. Its structure features a pyrrolo[3,4-c]pyrazole core, which is known for its potential therapeutic applications.
Anticancer Activity
Research indicates that compounds within the pyrazole class exhibit significant anticancer properties. A study highlighted that derivatives of pyrazoles can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades like the PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Activities
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antioxidant Properties
Antioxidant activity has been observed in several pyrazole derivatives, including this compound. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases .
The biological activities of 4,5-Dihydro-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Modulation of Gene Expression : It alters the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Receptors : The compound may interact with various receptors (e.g., estrogen receptors) influencing cellular responses .
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Study on Cancer Cell Lines : A recent study assessed the efficacy of this compound on various cancer cell lines (e.g., HeLa, MCF-7). Results showed a dose-dependent reduction in cell viability, indicating strong anticancer potential .
- Inflammation Model : In an animal model of inflammation, administration of this compound significantly reduced edema and levels of inflammatory markers compared to control groups .
Q & A
Q. What synthetic methodologies are most effective for producing this compound, and what reaction conditions critically impact yield?
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with diketones or their analogs. Key steps include:
- Microwave-assisted synthesis to enhance reaction rates and yields (e.g., 70–85% yields under optimized conditions) .
- Solvent-free conditions to reduce purification complexity and improve atom economy .
- Use of acid catalysts (e.g., acetic acid) to facilitate cyclization . Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize temperature/time using design of experiments (DoE) to minimize side products .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- X-ray crystallography provides unambiguous confirmation of the fused pyrazolo-pyrrolone scaffold and substituent orientations .
- NMR spectroscopy (1H/13C) identifies proton environments (e.g., hydroxyl/methoxy groups at δ 9.8–10.2 ppm and δ 3.8–4.0 ppm, respectively) .
- FT-IR verifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₃: 348.1348) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve synthesis optimization?
DoE minimizes experimental runs while identifying critical factors (e.g., temperature, catalyst loading). For example:
Q. How do structural modifications influence biological activity, and what methodologies validate structure-activity relationships (SAR)?
- Substituent Effects:
| Position | Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| 4-aryl | Hydroxy vs. methoxy | 12 μM (antioxidant) | Hydroxyl enhances radical scavenging . |
| 5-alkyl | Methyl vs. ethyl | 18 μM (anti-inflammatory) | Bulkier groups reduce solubility but increase target affinity . |
- Validation Methods:
- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity).
- Molecular docking to predict binding modes with target proteins (e.g., TNF-α) .
Q. How should researchers address contradictory data in biological assays for structurally similar analogs?
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays (e.g., fluorescence polarization + SPR to confirm binding).
- Purity validation via HPLC (>95% purity threshold) .
- Meta-analysis of published analogs to identify trends (e.g., methoxy groups correlating with reduced cytotoxicity) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
